[5-amino-2-tert-butyl-4-cyano-2-(2-hydroxyethoxy)furan-3(2H)-ylidene]propanedinitrile
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Overview
Description
5-Amino-2-(tert-butyl)-4-cyano-2-(2-hydroxyethoxy)-3(2H)-furanylidene(cyano)methyl cyanide: is a complex organic compound featuring a furan ring substituted with various functional groups, including amino, tert-butyl, cyano, and hydroxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(tert-butyl)-4-cyano-2-(2-hydroxyethoxy)-3(2H)-furanylidene(cyano)methyl cyanide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions.
Incorporation of the cyano groups: Cyanation reactions using reagents like sodium cyanide or potassium cyanide are employed.
Attachment of the hydroxyethoxy group: This can be done through etherification reactions using ethylene glycol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyethoxy groups.
Reduction: Reduction reactions can target the cyano groups, converting them to primary amines.
Substitution: The furan ring and its substituents can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions vary depending on the specific substitution but may include bases or acids as catalysts.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products typically include primary amines.
Substitution: Products depend on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-amino-2-(tert-butyl)-4-cyano-2-(2-hydroxyethoxy)-3(2H)-furanylidene(cyano)methyl cyanide exerts its effects depends on its specific application. Generally, the compound interacts with molecular targets through its functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins involved in various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(tert-butyl)-4-cyano-3(2H)-furanone
- 2-(tert-Butyl)-4-cyano-5-hydroxy-3(2H)-furanone
- 5-Amino-2-(tert-butyl)-4-cyano-3(2H)-furanone
Uniqueness
The presence of both cyano and hydroxyethoxy groups in 5-amino-2-(tert-butyl)-4-cyano-2-(2-hydroxyethoxy)-3(2H)-furanylidene(cyano)methyl cyanide makes it unique compared to similar compounds. These functional groups confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C14H16N4O3 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-[5-amino-2-tert-butyl-4-cyano-2-(2-hydroxyethoxy)furan-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C14H16N4O3/c1-13(2,3)14(20-5-4-19)11(9(6-15)7-16)10(8-17)12(18)21-14/h19H,4-5,18H2,1-3H3 |
InChI Key |
PKDRBMIZBUWEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(C(=C(C#N)C#N)C(=C(O1)N)C#N)OCCO |
Origin of Product |
United States |
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